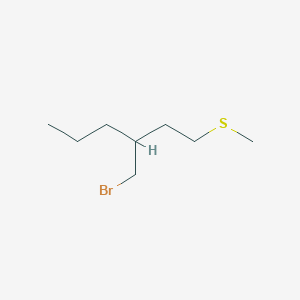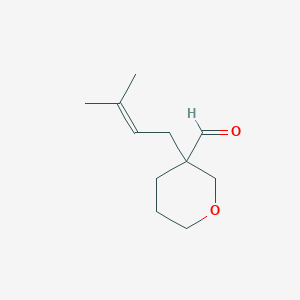![molecular formula C9H16N2 B13205868 2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)
2,5-Diazatricyclo[6.2.1.0,2,7]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diazatricyclo[6210,2,7]undecane is a complex organic compound with a unique tricyclic structure This compound is known for its stability and potential applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazatricyclo[6.2.1.0,2,7]undecane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diazatricyclo[6.2.1.0,2,7]undecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
2,5-Diazatricyclo[6.2.1.0,2,7]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Diazatricyclo[6.2.1.0,2,7]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
2,5-Diazatricyclo[6.2.1.0,2,7]undecane can be compared with other similar compounds, such as:
2,5-Diazabicyclo[2.2.1]heptane: This compound has a similar nitrogen-containing bicyclic structure but lacks the additional ring present in this compound.
2,5-Diazabicyclo[2.2.2]octane: Another related compound with a different ring system, often used in similar applications.
The uniqueness of this compound lies in its tricyclic structure, which imparts distinct chemical and biological properties that are not observed in simpler bicyclic compounds.
Eigenschaften
Molekularformel |
C9H16N2 |
|---|---|
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
2,5-diazatricyclo[6.2.1.02,7]undecane |
InChI |
InChI=1S/C9H16N2/c1-2-8-5-7(1)9-6-10-3-4-11(8)9/h7-10H,1-6H2 |
InChI-Schlüssel |
FXDOBDLENLQBBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3N2CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
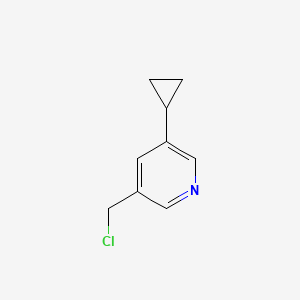
![2-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B13205807.png)
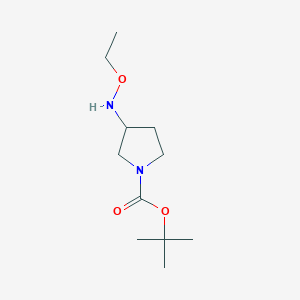

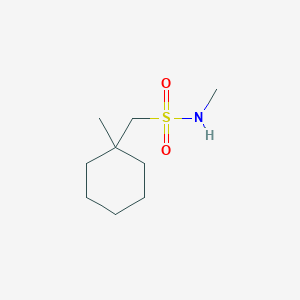
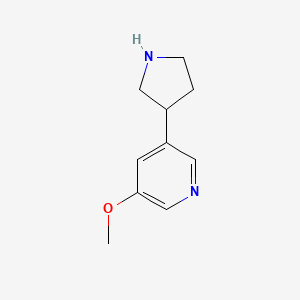
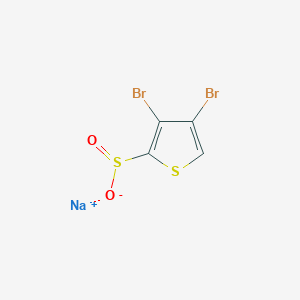
![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
